5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Description
5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C26H24ClN5O2S and its molecular weight is 506.02. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research has shown that thiazolopyrimidine derivatives, which share structural motifs with the specified compound, have significant antinociceptive and anti-inflammatory activities. These compounds were synthesized and evaluated using models like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity. This highlights the potential therapeutic applications of such compounds in managing pain and inflammation without delving into specific drug dosages or side effects (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012).
Molecular Structure and Vibrational Spectra Analysis
Another aspect of scientific research on similar compounds involves the ab initio Hartree-Fock and density functional theory investigations to understand the conformational stability, molecular structure, and vibrational spectra. Such studies are crucial for predicting the behavior of these molecules under different conditions and can contribute to the design of new drugs or materials with desired properties (Taşal, E., & Kumalar, Mustafa, 2010).
Synthesis and Evaluation of Anti-inflammatory Activity
Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been synthesized and investigated for their anti-inflammatory activities. These studies aim to uncover new compounds that could serve as effective anti-inflammatory agents, contributing to the development of new therapeutic options for treating conditions associated with inflammation (Tozkoparan, B., Kılcıgil, Gülgün, Ertan, Rahmiye, Ertan, Mevlüt, Kelicen, P., & Demirdamar, R., 1999).
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2S/c27-20-10-5-4-9-19(20)22(31-14-12-30(13-15-31)17-18-7-2-1-3-8-18)23-25(33)32-26(35-23)28-24(29-32)21-11-6-16-34-21/h1-11,16,22,33H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIKDWBZNBAFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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